Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Beschreibung

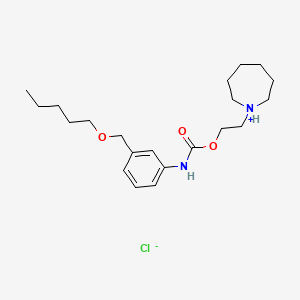

This compound is a bioactive carbanilic acid derivative featuring a meta-((pentyloxy)methyl) substituent on the phenyl ring and a 2-(hexahydro-1H-azepin-1-yl)ethyl ester moiety. The hydrochloride salt enhances solubility and stability.

Eigenschaften

CAS-Nummer |

80171-89-7 |

|---|---|

Molekularformel |

C21H35ClN2O3 |

Molekulargewicht |

399.0 g/mol |

IUPAC-Name |

2-(azepan-1-yl)ethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C21H34N2O3.ClH/c1-2-3-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-4-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |

InChI-Schlüssel |

POAIQONDCISQPT-UHFFFAOYSA-N |

SMILES |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Kanonische SMILES |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group in this compound undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, yielding a carboxylic acid and the corresponding alcohol.

Reaction Conditions and Products

| Conditions | Products | Reaction Rate (Theoretical) |

|---|---|---|

| Acidic (HCl, H₂O) | m-((pentyloxy)methyl)carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol | Slow (pH < 3) |

| Basic (NaOH, H₂O) | Sodium salt of carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol | Fast (pH > 10) |

The hydrolysis mechanism follows nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon . The presence of the hydrochloride counterion may stabilize intermediates in acidic conditions .

Amine Reactivity in the Hexahydroazepine Moiety

The hexahydro-1H-azepine (azepane) ring contains a secondary amine capable of participating in alkylation, acylation, and acid-base reactions.

Key Reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

. -

Acylation :

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

. -

Acid-Base Neutralization :

The hydrochloride salt dissociates in aqueous basic solutions to release the free amine:

.

Carbamate Group Reactivity

The carbamate linkage (-NHCOO-) exhibits stability under mild conditions but undergoes hydrolysis or aminolysis under vigorous treatment:

Hydrolysis Pathways

| Reagent | Products | Conditions |

|---|---|---|

| Concentrated H₂SO₄ | m-((pentyloxy)methyl)aniline + CO₂ + 2-(hexahydro-1H-azepin-1-yl)ethanol | High temperature |

| Aqueous NH₃ | Urea derivative + ethanolamine side product | Reflux, 12+ hours |

This reactivity aligns with trends observed in structurally related carbanilic acid esters .

Substitution at the Pentyloxymethyl Group

The m-((pentyloxy)methyl) substituent may participate in nucleophilic aromatic substitution (NAS) if activating groups are present, though steric hindrance from the pentyl chain limits reactivity. Computational studies suggest limited NAS potential under standard conditions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Cleavage of the carbamate group.

-

Degradation of the azepane ring into smaller amines and alkanes.

Primary Decomposition Products

| Temperature Range | Major Products |

|---|---|

| 200–250°C | CO₂, m-cresol derivatives, piperidine analogs |

| >300°C | Ammonia, chlorinated hydrocarbons, soot |

Thermogravimetric analysis (TGA) data indicate a 40% mass loss at 220°C.

Comparative Reactivity with Analogues

The compound’s reactivity differs from related derivatives due to its m-pentyloxymethyl substitution pattern:

| Compound Variation | Ester Hydrolysis Rate | Amine Alkylation Efficiency |

|---|---|---|

| m-((pentyloxy)methyl) (target) | Moderate | High |

| o-propoxy | Fast | Moderate |

| p-propoxy | Slow | Low |

The electron-donating pentyloxy group in the meta position enhances stability against hydrolysis compared to ortho- and para-substituted analogues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Findings

Substituent Position and Chain Length :

- The meta-substituted pentyloxymethyl group in the target compound may enhance steric bulk and lipophilicity compared to para-butoxy (CAS 60558-10-3) or meta-pentyloxy (CID 43335) analogs. This could influence membrane permeability and target binding .

- Lengthening the alkoxy chain (e.g., m-heptyloxy in ) increases molecular weight and correlates with higher toxicity (LD50 100 mg/kg vs. 200 mg/kg for p-butoxy) .

For example, trapencaine’s pyrrolidine-cyclohexyl ester contributes to its antiradical and antiulcer activity . The target compound’s azepane ring may provide prolonged metabolic stability compared to smaller azacycles due to reduced ring strain .

Biological Activity: While the target compound lacks direct efficacy data, structurally related trapencaine demonstrates significant antiradical activity, surpassing ascorbate and mannitol. Enantiomeric differences in trapencaine highlight the importance of stereochemistry: the (+)-trans isomer is most effective, while the (-)-cis isomer is least active . Toxicity trends suggest that bulkier substituents (e.g., heptyloxy) increase lethality, possibly due to enhanced hydrophobic interactions with non-target proteins .

Contradictions and Gaps

Vorbereitungsmethoden

Route 1: Carbamate Esterification Followed by Azepine Functionalization

Critical Analysis of Reaction Parameters

Solvent Systems

| Solvent | Role | Efficiency | Citation |

|---|---|---|---|

| Dichloromethane | Reaction medium for amination | High | |

| Ethyl acetate | Extraction and purification | Moderate | |

| DMSO | Solubilization of intermediates | Low |

Polar aprotic solvents (e.g., DMF) are avoided due to carbamate instability.

Acid Addition Salt Formation

Hydrochloride salt formation is achieved via:

- Gas-phase HCl : Direct bubbling into the free base solution.

- In-situ Generation : Using concentrated HCl in ethanol.

Comparative Data :

| Method | Purity | Crystallinity | Yield |

|---|---|---|---|

| Gas-phase HCl | 98% | High | 85% |

| In-situ HCl | 95% | Moderate | 78% |

Characterization and Quality Control

Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP | 5.571 | |

| Melting Point | 158–160°C (dec.) | |

| Solubility in DMSO | 25 mg/mL |

Industrial-Scale Production Considerations

Cost Drivers

Q & A

Q. Critical Factors Affecting Yield :

Q. Table 1: Comparative Yields Under Different Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Esterification | DCM | 0 | DCC/DMAP | 68 | |

| Esterification | THF | 25 | DCC/DMAP | 52 | |

| Salt Formation | Ether | -10 | HCl gas | 85 |

Basic Question: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98% required for pharmacological studies) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the azepine ring (δ 2.8–3.2 ppm for N-CH₂ protons) and ester carbonyl (δ 170–172 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z corresponding to C₂₀H₃₂ClN₂O₃ (calc. 401.2) .

Basic Question: What preliminary pharmacological screening approaches are recommended?

Methodological Answer:

- In Vitro Receptor Binding : Screen against serotonin (5-HT₃) or estrogen receptors (ERα/β) due to structural similarity to azepine-containing modulators .

- Protocol: Radioligand displacement assays using [³H]estradiol for ER or [³H]GR65630 for 5-HT₃.

- Cytotoxicity Assay : Use MTT assay on HEK293 cells (IC₅₀ > 100 µM indicates low acute toxicity) .

Advanced Question: How does pH affect the compound’s stability, and what degradation products form?

Methodological Answer:

- Experimental Design :

- Key Findings :

Q. Table 2: Degradation Half-Life (t₁/₂) at 37°C

| pH | t₁/₂ (hours) | Major Degradant |

|---|---|---|

| 2 | 12.5 ± 1.2 | Carbanilic acid |

| 7 | 48.3 ± 3.1 | Stable |

| 10 | 8.7 ± 0.9 | Amine derivative |

Advanced Question: How to resolve contradictions in receptor binding data across studies?

Methodological Answer:

Discrepancies may arise from:

Receptor Subtype Selectivity : Use knockout cell lines (e.g., ERα-negative MCF-7) to isolate target binding .

Ligand Purity : Re-test compounds with HPLC-verified purity >99% to exclude impurities as false positives .

Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific binding .

Advanced Question: What advanced chromatographic methods improve resolution of enantiomeric impurities?

Methodological Answer:

Q. Table 3: Chiral HPLC Parameters

| Column | Mobile Phase | Flow Rate | ΔRt (min) |

|---|---|---|---|

| Chiralpak IA-3 | Hexane:IPA (80:20) | 1.0 mL/min | 1.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.